molecular formula C26H23NO4 B2978052 Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate CAS No. 887889-27-2

Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate

Cat. No.: B2978052
CAS No.: 887889-27-2
M. Wt: 413.473
InChI Key: SRKKSAIJJDXIIG-UHFFFAOYSA-N
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Description

Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate is a complex chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the benzofuran class, which is known for its broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate, often involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method includes the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 . These methods provide high yields and are conducive to the construction of complex benzofuran ring systems.

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to be effective in obtaining benzofuran derivatives with significant biological activity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-viral and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

    Amiodarone: Used as an antiarrhythmic medication.

    Methoxsalen: Used for the treatment of psoriasis and eczema.

    Vilazodone: An antidepressant medication.

These compounds share the benzofuran core but differ in their specific substituents and biological activities. The unique structure of this compound allows for its diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

ethyl 3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-2-30-26(29)25-24(20-15-9-10-16-22(20)31-25)27-23(28)17-21(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,21H,2,17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKKSAIJJDXIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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